![molecular formula C17H21N3O4 B2913318 N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}-2-morpholinoacetamide CAS No. 338963-42-1](/img/structure/B2913318.png)
N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}-2-morpholinoacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}-2-morpholinoacetamide” is a chemical compound with the molecular formula C17H21N3O4 . It is used for pharmaceutical testing . The compound is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The molecular structure of a similar compound, N-(3-(4-methoxyphenyl)isoxazolin-5-yl)methylsaccharin, was confirmed by a single-crystal X-ray diffraction analysis . In the single crystal, C–H…O hydrogen bonds between neighboring molecules form chains along the a-axis direction . The optimized structure calculated using density functional theory at the B3LYP/6–311 G (d,p) level is compared with the experimentally determined structure in the solid state .Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 331.37 . Further physical and chemical properties are not available in the search results.科学的研究の応用
Pharmacological Characterizations
N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}-2-morpholinoacetamide and its analogs have been studied in the context of new psychoactive substances (NPS), particularly as dissociative anesthetics. These compounds have been investigated for their potential pharmacological effects and receptor interactions, particularly with the N-methyl-D-aspartate receptor (NMDAR), an important target for dissociative anesthetics like phencyclidine (PCP) and ketamine. Research has found moderate affinity for NMDAR in some of these compounds, comparable to that of ketamine, suggesting potential dissociative effects in users (Colestock et al., 2018).
Crystal and Computational Studies
Studies involving derivatives of this compound have also been conducted in the field of crystallography and computational chemistry. These studies aim to elucidate the molecular structures of these compounds and their potential biological activities, such as anti-tuberculosis activity. The structures of new derivatives have been confirmed using techniques like X-ray diffraction, and their geometric bond lengths and angles have been compared with computational values (Bai et al., 2011).
Neuroprotection Research
Research on amino acid antagonists at non-N-methyl-D-aspartic acid excitatory amino acid receptors has explored compounds derived from this compound. These studies focus on developing novel EAA receptor antagonists and investigating their potential neuroprotective effects against excitotoxicity, a process implicated in various neurological disorders (Krogsgaard‐Larsen et al., 1991).
DNA and Protein Binding Studies
Some derivatives of this compound have been synthesized and studied for their interactions with DNA and proteins like bovine serum albumin (BSA). These studies aim to understand the binding mechanisms of these compounds, which can have implications in fields like biochemistry and pharmacology (Raj, 2020).
Corrosion Inhibition
In the field of materials science, derivatives of this compound have been investigated as corrosion inhibitors for metals like mild steel. These studies assess the effectiveness of these compounds in protecting metals from corrosion, a significant issue in industries like construction and manufacturing (Nasser & Sathiq, 2017).
将来の方向性
特性
IUPAC Name |
N-[[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]methyl]-2-morpholin-4-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4/c1-22-14-4-2-13(3-5-14)16-10-15(24-19-16)11-18-17(21)12-20-6-8-23-9-7-20/h2-5,10H,6-9,11-12H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWNJKVXVOOPLJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=C2)CNC(=O)CN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



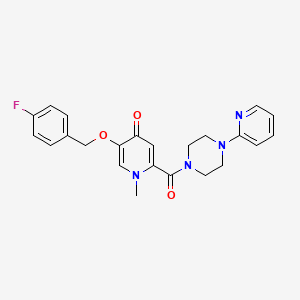


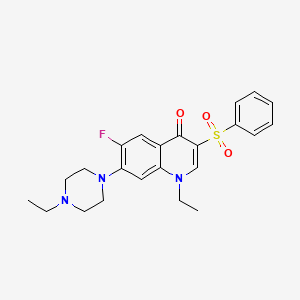
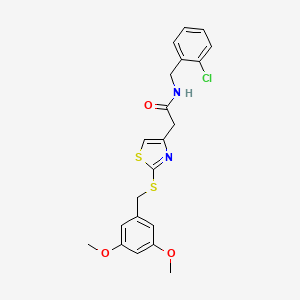

![N-(2,4-dimethylphenyl)-2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2913249.png)
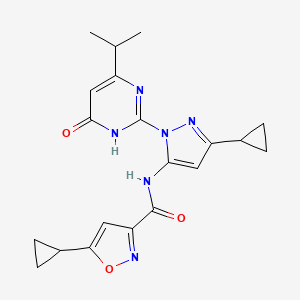
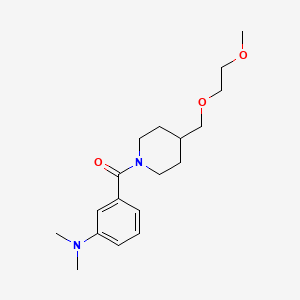
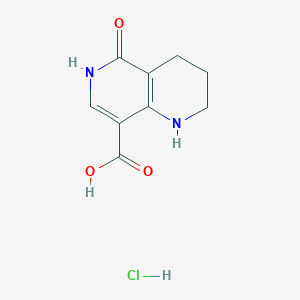
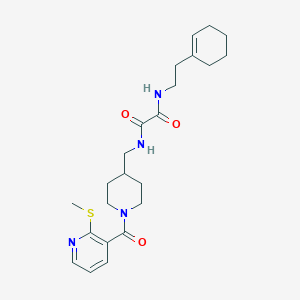
![N-Benzyl-3-oxo-4-[2-(trifluoromethyl)pyridin-4-yl]piperazine-1-carboxamide](/img/structure/B2913257.png)